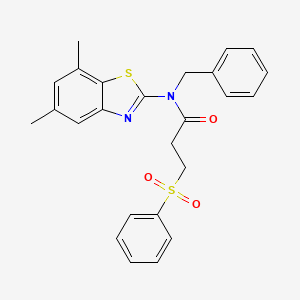

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Description

3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 5. The molecule includes a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with a benzyl group.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S2/c1-18-15-19(2)24-22(16-18)26-25(31-24)27(17-20-9-5-3-6-10-20)23(28)13-14-32(29,30)21-11-7-4-8-12-21/h3-12,15-16H,13-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDNPLMHSRJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the benzothiazole intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where the sulfonylated benzothiazole reacts with benzyl chloride.

Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mode of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Polymer Chemistry

In material science, this compound has been utilized as a building block in the synthesis of novel polymeric materials. Its sulfonamide group enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research indicates that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional materials.

Coatings and Adhesives

The compound's unique chemical properties make it suitable for use in coatings and adhesives. Its incorporation into formulations has been shown to enhance adhesion properties and increase resistance to environmental degradation. This application is particularly relevant in industries requiring durable coatings for automotive and aerospace components.

Enzyme Inhibition Studies

This compound serves as an effective biochemical probe for studying enzyme activity. It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into their function and potential therapeutic targets. For example, it has been shown to inhibit certain proteases involved in cancer progression.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Inhibition of MCF-7 and PC-3 cell proliferation at micromolar concentrations |

| Study 2 | Antimicrobial Properties | Significant activity against Staphylococcus aureus |

| Study 3 | Polymer Chemistry | Enhanced thermal stability in polymer matrices |

| Study 4 | Enzyme Inhibition | Effective inhibitor of proteases linked to cancer |

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity and specificity, while the benzyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other benzothiazole derivatives, particularly analogs featuring variations in the sulfonyl and amide substituents. Below is a detailed comparison based on the available evidence:

Key Structural Analogs

3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride (): Substituent Differences: The benzyl group in the target compound is replaced with a 2-(diethylamino)ethyl group, and the molecule exists as a hydrochloride salt. Impact on Properties:

- The diethylaminoethyl group introduces a tertiary amine, which is protonated in the hydrochloride form, enhancing water solubility compared to the neutral benzyl analog.

- Molecular Weight: 510.11 g/mol (vs. ~495 g/mol for the target compound, assuming removal of the HCl counterion). Synthetic Accessibility: The hydrochloride salt is commercially available (priced at $8–$11 per gram), suggesting established synthetic routes for this analog .

The N,O-bidentate directing group in this molecule contrasts with the N-benzyl and benzothiazole groups in the target compound, highlighting divergent strategies for functionalization .

Hypothetical Activity Comparison

Notes

Structural Insights : The benzothiazole ring and sulfonyl group are common in bioactive molecules, but the unique substitution pattern in the target compound may offer unexplored selectivity or potency .

Methodological Considerations : Crystallographic analysis (e.g., via SHELX software, as in ) could resolve the 3D structure of the target compound, aiding in docking studies or mechanistic hypotheses .

Limitations : Comparisons are speculative due to the absence of experimental data. Further studies on solubility, stability, and receptor binding are required.

Biological Activity

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a benzothiazole moiety and a benzenesulfonyl group, suggest a promising biological activity profile. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O4S2. The compound's structure features:

- Benzothiazole moiety : Known for its diverse biological activities.

- Benzenesulfonyl group : Enhances solubility and reactivity.

This structure is critical for its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer and anti-inflammatory effects.

Anticancer Activity

A study focusing on benzothiazole derivatives revealed that compounds with structural similarities to our target compound significantly inhibited cancer cell proliferation. For instance, compound B7 in the study demonstrated:

- Cell Lines Tested : A431, A549, H1299

- Concentration Range : 1, 2, and 4 μM

- Effects : Induced apoptosis and cell cycle arrest similar to established anticancer agents.

The mechanism was linked to the inhibition of the AKT and ERK signaling pathways, which are crucial in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown potential in reducing inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a candidate for therapies targeting both cancer and inflammation .

Interaction Studies

Understanding the binding interactions of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively assess these interactions. Preliminary studies suggest favorable binding affinities to various enzymes and receptors involved in cancer progression.

Case Studies

-

Case Study on Structural Analogues :

- A series of benzothiazole derivatives were synthesized and evaluated for their biological activity.

- Compound B7 was highlighted for its ability to inhibit cancer cell growth while also possessing anti-inflammatory properties.

- Results indicated that structural modifications could enhance efficacy against specific cancer types .

-

Mechanistic Insights :

- Further investigations into the signaling pathways affected by these compounds revealed that they could simultaneously target multiple pathways involved in tumor growth and inflammation.

- This suggests a multifaceted approach to drug design that could improve therapeutic outcomes in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide?

The synthesis typically involves coupling sulfonamide and benzothiazole precursors. A representative method includes:

- Reacting sodium salts of sulfonamide intermediates (e.g., benzenesulfonyl chloride derivatives) with benzothiazole-containing amines in ethanol under reflux.

- Purification via crystallization from methanol:water (4:1) to isolate the product .

- Characterization by IR (to confirm sulfonyl and amide bonds), (to verify benzyl and methyl groups), and elemental analysis (to validate stoichiometry) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, amide C=O at ~1650 cm) .

- : Resolves aromatic protons (δ 6.5–8.0 ppm), benzyl CH (δ 4.5–5.0 ppm), and dimethyl groups on benzothiazole (δ 2.0–2.5 ppm) .

- Elemental analysis : Confirms molecular formula (e.g., C, H, N, S content) with <0.4% deviation .

Q. What purification methods are recommended post-synthesis?

- Crystallization : Use solvent mixtures like methanol:water (4:1) to remove unreacted starting materials .

- Column chromatography : Optional for complex mixtures; silica gel with ethyl acetate/hexane gradients can separate by polarity .

- Recrystallization : For high-purity solids, repeat crystallization in ethanol or acetonitrile .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent selection : Acetonitrile:water (3:1) enhances solubility of polar intermediates, reducing side reactions .

- Catalyst use : 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) improves coupling efficiency in amide bond formation .

- Reaction time : Extend to 72 hours for sluggish reactions, as seen in naphthol derivative synthesis .

Q. How to address discrepancies in data between synthesized batches?

- Deuterated solvent standardization : Ensure consistent use of DMSO-d or CDCl to eliminate solvent shift variability .

- Impurity profiling : Compare with literature-reported byproducts (e.g., unreacted benzaldehyde in ) using GC-MS .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers in sulfonamide groups) by variable-temperature studies .

Q. What strategies confirm the regioselectivity of sulfonamide attachment in the benzothiazole scaffold?

- X-ray crystallography : Definitive structural assignment of the sulfonamide-benzothiazole linkage .

- NOESY NMR : Detect spatial proximity between sulfonyl protons and benzothiazole methyl groups .

- Computational modeling : DFT calculations (e.g., Gaussian) predict preferential substitution sites based on electron density maps .

Q. How to resolve contradictions in melting point data across studies?

- DSC analysis : Measure exact decomposition temperatures to differentiate polymorphs .

- Inter-laboratory calibration : Cross-validate instruments using standard compounds (e.g., BHA in ) .

- Sample history tracking : Document crystallization solvents and drying conditions, as methanol vs. ethanol can alter crystal packing .

Methodological Notes

- Experimental design : Follow structured phases: problem definition (e.g., optimizing coupling efficiency), methodological design (solvent/catalyst screening), data integration (spectroscopic cross-validation) .

- Data contradiction analysis : Use triangulation (e.g., IR + NMR + elemental analysis) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.